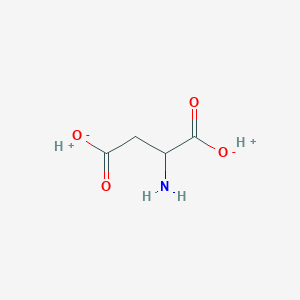
2-叔丁基-4,6-二甲基苯酚
描述
2-tert-Butyl-4,6-dimethylphenol (2-t-Bu-4,6-MePh) is a phenolic compound derived from the alkylation of phenols. It has been extensively studied due to its multiple applications in the fields of biochemistry, pharmacology, and organic synthesis. 2-t-Bu-4,6-MePh is a synthetic organic compound with a wide range of uses in industrial and laboratory settings. It is a colorless solid with a melting point of 96-97°C and a boiling point of 212-214°C. It is soluble in most organic solvents and is stable under normal conditions.
科学研究应用
Organic Synthesis Reagent
This compound is frequently used as a reagent in organic synthesis. It facilitates the production of heterocyclic compounds , which are crucial in the development of pharmaceuticals and agrochemicals .
Catalysis
In organic chemistry, 2-tert-Butyl-4,6-dimethylphenol acts as a catalyst. It can accelerate reactions, particularly in the synthesis of polymers and other complex organic molecules .
Antioxidant Properties
Due to its phenolic structure, it serves as an effective antioxidant. It’s used to prevent the oxidation of unsaturated organic compounds , which is essential in food preservation, cosmetics, and rubber manufacturing .
Pharmaceutical Secondary Standard
It’s utilized as a pharmaceutical secondary standard and a calibration reference for analytical instrumentation in quality control laboratories .
Safety and Handling Research
Research into the safety and handling of chemicals often includes 2-tert-Butyl-4,6-dimethylphenol due to its hazardous nature. It’s used to study the effects of chemicals on human health and the environment .
Biochemistry Studies
The compound’s diverse biochemistry makes it a subject of study in understanding cellular processes and disease mechanisms . It’s used in assays to measure oxidative stress and other biochemical pathways .
Material Science
In material science, it’s applied in the development of advanced materials with improved stability against degradation by oxidation, which is vital for electronics and automotive industries .
Environmental Impact Assessment
Lastly, 2-tert-Butyl-4,6-dimethylphenol is used in environmental studies to assess the impact of phenolic compounds on aquatic life and ecosystems, given its toxic nature .
作用机制
Target of Action
2-tert-Butyl-4,6-dimethylphenol, also known as 6-tert-Butyl-2,4-dimethylphenol, is a phenolic compound . It primarily targets free radicals and ultraviolet (UV) radiation . The compound’s role is to act as an antioxidant and UV stabilizer .
Mode of Action
The compound interacts with its targets by capturing free radicals and stabilizing against UV radiation . The phenolic hydroxyl group in its molecular structure can effectively capture free radicals, preventing oxidative reactions . This results in changes such as the termination of chain reactions involving free radicals .
Biochemical Pathways
The compound affects the oxidative stress pathway . By capturing free radicals, it prevents the propagation of oxidative chain reactions . This action can help protect various biochemical pathways from the damaging effects of oxidative stress.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may impact its bioavailability
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage and protection against UV radiation . This can extend the lifespan of materials such as fuels and polymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure. For instance, it can exhibit significant polymerization inhibition effects at high temperatures . It’s also sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen.
属性
IUPAC Name |
2-tert-butyl-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCSTZDXXUYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041551 | |
| Record name | 6-tert-Butyl-2,4-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-tert-Butyl-2,4-xylenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19470 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 6-tert-Butyl-2,4-xylenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19470 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-tert-Butyl-4,6-dimethylphenol | |
CAS RN |
1879-09-0 | |
| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Dimethyl-6-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topanol A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-tert-Butyl-2,4-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butyl-2,4-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLATED XYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HZG7U1P1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-tert-Butyl-4,6-dimethylphenol?
A: 2-tert-Butyl-4,6-dimethylphenol is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for quantifying other compounds. For instance, it has been successfully employed in determining the concentration of propofol in human blood samples. [] Additionally, it serves as a building block in synthesizing various organic compounds and finds application as an antioxidant in materials like thermoplastic elastomers. [, ]
Q2: How does the structure of 2-tert-Butyl-4,6-dimethylphenol relate to its reactivity?
A: The reactivity of 2-tert-Butyl-4,6-dimethylphenol stems from its phenolic structure. It readily undergoes chlorination reactions, particularly at the 4-methyl group, leading to the formation of chloromethylene compounds and trichloro ketones. [] Furthermore, it can be metabolized into reactive intermediates like quinone methides, which possess electrophilic properties and can covalently bind to nucleophilic sites on proteins and peptides. []
Q3: Are there any studies on how structural modifications of 2-tert-Butyl-4,6-dimethylphenol affect its biological activity?
A: Yes, research has shown that altering the substituents on the phenol ring of 2-tert-Butyl-4,6-dimethylphenol can significantly impact its biological activity, specifically its ability to modulate lung adenoma formation in mice treated with urethane. For example, 2-tert-Butyl-4-methylphenol, lacking a methyl group at position 6, exhibited inhibitory effects on tumor formation but did not enhance it. Conversely, 2-tert-Butyl-4,6-dimethylphenol (BDMP) amplified tumor multiplicity in certain mouse strains. These findings suggest that the presence and nature of substituents on the phenol ring play a crucial role in determining the compound's biological activity. []
Q4: What analytical techniques are commonly employed to characterize and quantify 2-tert-Butyl-4,6-dimethylphenol?
A: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing 2-tert-Butyl-4,6-dimethylphenol. This method involves separating the compound from other components in a sample based on its volatility and then identifying and quantifying it based on its mass-to-charge ratio. []
Q5: Have there been any investigations into the environmental impact and degradation of 2-tert-Butyl-4,6-dimethylphenol?
A: While the provided research papers do not delve into the environmental impact and degradation of 2-tert-Butyl-4,6-dimethylphenol specifically, one study identifies it as a constituent of leather industry wastewater. [] This suggests potential release into the environment, necessitating further research on its ecotoxicological effects and degradation pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


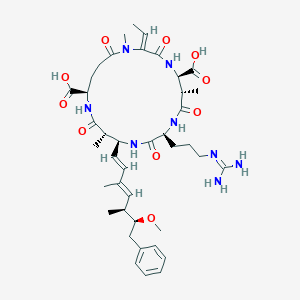
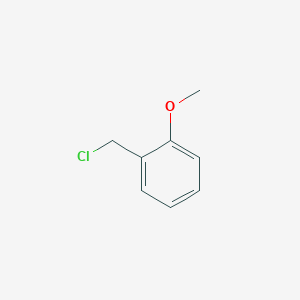
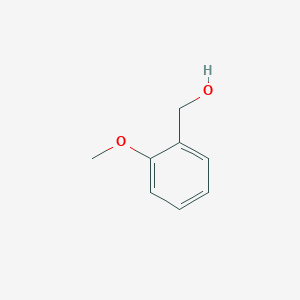
![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)

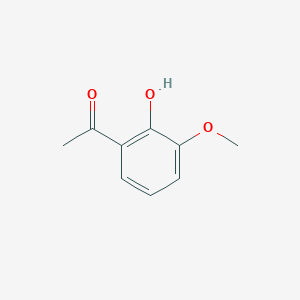



![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

